2-Chloro-4-sulfamoylbenzamide

Description

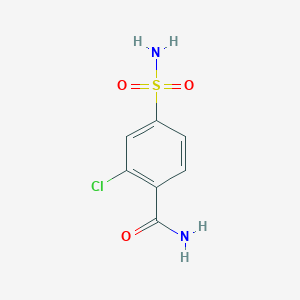

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c8-6-3-4(14(10,12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNLOZTZALBZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294261 | |

| Record name | 4-(Aminosulfonyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099660-88-4 | |

| Record name | 4-(Aminosulfonyl)-2-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099660-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminosulfonyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Sulfamoylbenzamide and Its Analogues

Established Synthetic Routes to Sulfamoylbenzamide Core Structures

The synthesis of the sulfamoylbenzamide core is a well-established process in organic chemistry, primarily involving sulfonation, chlorosulfonation, and amidation reactions. These methods form the foundation for creating a diverse range of sulfamoylbenzamide derivatives.

Sulfonation and Chlorosulfonation Reactions

The introduction of a sulfonyl group onto an aromatic ring is a critical first step in the synthesis of sulfamoylbenzamides. This is typically achieved through sulfonation or chlorosulfonation. exiraso.com

Sulfonation is a reaction where a sulfonic acid functional group (-SO₃H) is introduced into an organic compound. vaia.com In the context of sulfamoylbenzamide synthesis, an aromatic carboxylic acid, such as 2-chlorobenzoic acid, is treated with a sulfonating agent. Common sulfonating agents include fuming sulfuric acid (oleum) or chlorosulfonic acid. exiraso.comvaia.com The reaction with chlorosulfonic acid is particularly prevalent for creating the sulfonyl chloride intermediate directly. nih.govrsc.org

Chlorosulfonation directly introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. For instance, the synthesis of 2-chloro-4-sulfamoylbenzamide often begins with the chlorosulfonation of 2-chlorobenzoic acid. This electrophilic aromatic substitution is typically carried out by reacting 2-chlorobenzoic acid with an excess of chlorosulfonic acid at elevated temperatures, generally between 40°C and 150°C. google.com The resulting 2-chloro-4-(chlorosulfonyl)benzoic acid is a key intermediate for subsequent transformations. google.com

The conditions for these reactions are crucial for achieving high yields and the desired regioselectivity. The reaction of 2-chlorobenzoic acid with chlorosulfonic acid, for example, is heated to ensure complete sulfonation. The work-up procedure involves carefully pouring the reaction mixture onto ice to decompose any unreacted chlorosulfonic acid, followed by filtration to isolate the product. google.com

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-chlorobenzoic acid | Chlorosulfonic acid | 40-100°C | 2-chloro-4-(chlorosulfonyl)benzoic acid | |

| 4-chlorobenzoic acid | Chlorosulfonic acid | 140°C, 6 hours | 4-chloro-3-(chlorosulfonyl)benzoic acid | google.com |

| 2-fluorobenzoic acid | Chlorosulfonic acid | 80°C, 4 hours | 2-fluoro-5-(chlorosulfonyl)benzoic acid | nih.gov |

| 3-nitrobenzoic acid | Chlorosulfonic acid | 80°C, 2 hours | 3-(chlorosulfonyl)-5-nitrobenzoic acid | researchgate.net |

| 2-substituted benzoic acid | Chlorosulfonic acid | 95°C, 12 hours | 5-(chlorosulfonyl)-2-substituted benzoic acid | rsc.org |

Amidation and Peptide Coupling Techniques for Benzamide (B126) Formation

The formation of the benzamide functional group is another pivotal step in the synthesis of this compound and its analogues. This is typically achieved through amidation, which involves the reaction of a carboxylic acid or its derivative with an amine. nih.govrsc.org

A common strategy involves first converting the carboxylic acid group of the sulfamoylbenzoic acid intermediate into a more reactive species, such as an acyl chloride. This is often accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). nih.govresearchgate.net The resulting acyl chloride is then reacted with the desired amine to form the benzamide. This two-step process allows for the selective formation of the amide bond without interfering with the sulfonamide group.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with an amine. uni-kiel.de These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond under milder conditions. Common peptide coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). nih.govevitachem.com These methods are particularly useful when dealing with sensitive substrates or when trying to avoid the harsh conditions of acyl chloride formation. uni-kiel.de For instance, the synthesis of certain sulfamoyl-benzamide derivatives utilizes carbodiimide (B86325) coupling to introduce various biologically relevant substituents. nih.gov

The choice of amidation technique often depends on the specific substrate and the desired final product. For example, in the synthesis of some sulfamoylbenzamide analogues, the sulfonamide is formed first, followed by the amidation of the carboxylic acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

| Carboxylic Acid Derivative | Amine | Coupling Method/Reagent | Product | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Aromatic/aliphatic/heterocyclic amines | Thionyl chloride, then amine | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | nih.gov |

| 5-(Substituted sulfamoyl)-2-substitutedbenzoic acid | Various amines | EDC·HCl, DMAP | N-substituted-5-(substituted sulfamoyl)-2-substitutedbenzamides | rsc.org |

| Boc-protected amino acid | 3,4-difluoroaniline | HATU, DIPEA | Boc-protected amide | nih.gov |

| 2-chloro-4-nitrobenzoic acid | p-chloroaniline | Thionyl chloride, then amine | 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide | nih.gov |

Multi-Step Synthesis Strategies from Diverse Precursors

The synthesis of this compound and its analogues is often accomplished through multi-step reaction sequences that start from a variety of precursor molecules. nih.govnih.gov These strategies provide flexibility in accessing a wide range of derivatives with different substitution patterns.

A common multi-step approach begins with a substituted benzoic acid. nih.govnih.gov For example, the synthesis of certain sulfamoylbenzamide derivatives starts with 2-fluorobenzoic acid. This is first subjected to chlorosulfonation, followed by reaction with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with an aniline (B41778) derivative to form the amide, and finally, the sulfonyl chloride is reacted with various amines to yield a library of sulfamoyl analogues. nih.gov

Another strategy involves starting with a nitro-substituted benzoic acid, such as 2-chloro-4-nitrobenzoic acid. nih.gov This precursor is chlorosulfonated, and the resulting sulfonyl chloride is reacted with an aniline. The carboxylic acid is then activated with thionyl chloride and reacted with a variety of amines to produce the final products. nih.gov The nitro group can later be reduced to an amino group, allowing for further functionalization.

In some cases, the synthesis starts with an amino-substituted benzoic acid. For instance, 5-amino-2-fluorobenzoic acid can be used as a starting material. nih.gov The amino group is first protected (e.g., with a Boc group), and then the carboxylic acid is coupled with an amine. After deprotection, the resulting free amino group can be reacted with a sulfonyl chloride to form the sulfonamide. nih.gov

These multi-step strategies highlight the modular nature of sulfamoylbenzamide synthesis, allowing for the systematic variation of different parts of the molecule to explore structure-activity relationships.

Advanced Synthetic Approaches and Process Optimization

In addition to the established synthetic routes, modern organic synthesis has introduced advanced methodologies and process optimization techniques to improve the efficiency, selectivity, and scalability of sulfamoylbenzamide synthesis.

Chemoselective Functional Group Transformations

One notable example is the chemoselective synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride. beilstein-journals.org This starting material has two reactive sites: a sulfonyl chloride and an aroyl chloride. By exploiting the difference in reactivity between these two groups, it is possible to selectively react one in the presence of the other. beilstein-journals.orgbeilstein-journals.org Typically, the aroyl chloride is more reactive than the sulfonyl chloride, allowing for selective amidation at the carbonyl group first. beilstein-journals.org

The choice of reaction conditions, such as temperature and solvent, plays a critical role in achieving high chemoselectivity. For instance, in a batch process, decreasing the concentration of the starting material can significantly increase the chemoselectivity of the reaction. beilstein-journals.org

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and their intermediates, offering advantages such as improved safety, better process control, and easier scalability. beilstein-journals.orgmdpi.com In recent years, flow chemistry has been successfully applied to the synthesis of sulfamoylbenzamide analogues. beilstein-journals.orgbeilstein-journals.org

A continuous-flow process for the chemoselective synthesis of m-sulfamoylbenzamide analogues has been developed, demonstrating increased selectivity at higher temperatures and without the need for catalysts compared to batch processes. beilstein-journals.orgbeilstein-journals.org This is attributed to the excellent mixing and heat transfer properties of microreactors, which can minimize side reactions. beilstein-journals.org

In a typical flow setup, solutions of the reactants are pumped through a series of microreactors where the reactions take place. The residence time and temperature in each reactor can be precisely controlled to optimize the reaction conditions for each step. beilstein-journals.org For the synthesis of m-sulfamoylbenzamide analogues, a two-microreactor system can be used. The first reactor is kept at a lower temperature to favor the reaction with the more reactive aroyl chloride, while the second reactor is heated to a higher temperature to promote the reaction with the less reactive sulfonyl chloride. beilstein-journals.org This approach allows for the automated and rapid synthesis of a library of compounds. beilstein-journals.org

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Selectivity | Lower, concentration-dependent | Higher, improved by temperature control | beilstein-journals.org |

| Temperature | Often requires low temperatures to maintain selectivity | Can be run at higher temperatures, increasing reaction rates | beilstein-journals.orgbeilstein-journals.org |

| Catalyst | May be required | Often not necessary | beilstein-journals.org |

| Scalability | Can be challenging | More straightforward | beilstein-journals.org |

| Automation | Difficult | Well-suited for automation | beilstein-journals.org |

Derivatization Strategies for Structural Modification

The structural framework of this compound and its analogues offers multiple sites for chemical modification, enabling the synthesis of diverse derivatives. These derivatization strategies are primarily focused on the sulfamoyl and benzamide moieties, allowing for systematic exploration of structure-activity relationships (SAR).

A prevalent strategy involves the derivatization of the sulfamoyl group. This is often achieved by reacting a precursor, such as 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, with a variety of primary and secondary amines. This reaction leads to the formation of a library of N-substituted sulfamoylbenzamide analogues. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by reacting 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride with a range of aromatic, aliphatic, and heterocyclic amines. researchgate.netnih.gov This approach allows for the introduction of diverse functionalities at the sulfonamide nitrogen, including alkyl, aryl, and heterocyclic groups. researchgate.netnih.gov

Another key derivatization point is the benzamide nitrogen. Modification at this position is typically accomplished by first converting the carboxylic acid of a sulfamoylbenzoic acid precursor to an acid chloride, often using thionyl chloride. nih.govnih.gov This activated intermediate is then reacted with a selection of amines to yield the desired N-substituted benzamide derivatives. This method has been employed to synthesize a variety of compounds with modifications at the benzamide nitrogen, contributing to a deeper understanding of the SAR at this position. nih.gov

Furthermore, modifications can be introduced on the aromatic ring itself, although this is less common than derivatization of the sulfamoyl and benzamide groups. For example, the synthesis of analogues can start from differently substituted benzoic acids, which are then subjected to chlorosulfonylation and subsequent amidation steps. nih.gov This allows for the introduction of various substituents on the phenyl ring, influencing the electronic and steric properties of the final molecule.

In some instances, more complex derivatization strategies are employed, involving multi-step syntheses to create novel analogues. For example, the synthesis of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives starts from indapamide, which is a related sulfamoylbenzamide. tandfonline.com This involves the introduction of a thiourea (B124793) moiety onto the sulfonamide group, followed by further reactions to generate a library of compounds. tandfonline.com

The table below summarizes various derivatization strategies and the resulting classes of compounds.

| Precursor Compound | Reagent/Reaction Condition | Modified Position | Resulting Compound Class |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | Various primary and secondary amines | Sulfamoyl nitrogen | N-substituted-2-chloro-5-sulfamoyl-4-nitrobenzamides |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Thionyl chloride, followed by various amines | Benzamide nitrogen | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-substituted-4-nitrobenzamides researchgate.netnih.gov |

| 2-Fluorobenzoic acid | Chlorosulfonic acid, thionyl chloride, 3,4-difluoroaniline, various amines | Sulfamoyl nitrogen | N-substituted-sulfamoylbenzamide derivatives nih.gov |

| 4-Chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (Indapamide) | Substituted isothiocyanates | Sulfamoyl nitrogen | 4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide tandfonline.com |

These derivatization strategies have proven to be highly effective in generating extensive libraries of this compound analogues. The ability to systematically modify different parts of the molecule is crucial for optimizing its biological activity and for developing a comprehensive understanding of its SAR.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional and Substituent Effects on Molecular Interactions and Biological Activities

The biological activity of derivatives based on the 2-Chloro-4-sulfamoylbenzamide scaffold is intricately linked to the nature and position of its substituents. Researchers have systematically explored these relationships to optimize potency and selectivity for various targets, including carbonic anhydrases and other enzymes.

Modifications to the Benzamide (B126) Core

The benzamide core of this compound is a critical determinant of its biological activity. Alterations to this central ring system, including the introduction of various substituents, have been shown to significantly impact molecular interactions.

Systematic SAR studies have been conducted by modifying different sites of the sulfamoyl benzamide thiazole (B1198619) scaffold. nih.gov These studies help in identifying which parts of the molecule can be altered to enhance potency. nih.gov For instance, in a series of sulfamoyl benzamidothiazoles, the benzene (B151609) ring bearing the carboxyl and sulfamoyl groups was a key site for modification. nih.gov

Derivatives of 3-amino-5-sulfamoylbenzoic acid were synthesized and screened for diuretic activity, with bumetanide (B1668049) being a prominent example where the chloro substituent is replaced by a phenoxy group. researchgate.netacs.org The synthesis of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives has also been explored to evaluate their antidiabetic potential. tandfonline.comajchem-a.comajchem-a.com In these derivatives, the core benzamide structure is further substituted with a nitro group, in addition to the chloro and sulfamoyl groups.

The following table summarizes the effects of some modifications to the benzamide core:

| Modification Site | Substituent | Observed Effect on Activity | Target/Assay |

| Benzene Ring | Replacement of chloro with phenoxy | Increased diuretic potency | Diuretic activity in dogs, hNKCC2A inhibition researchgate.net |

| Benzene Ring | Addition of a nitro group | Potent α-glucosidase and α-amylase inhibition | Antidiabetic potential tandfonline.comnih.gov |

| Thiazole attachment | 2,5-dimethylphenyl substituent | Potent NF-κB activation | Immunostimulatory activity nih.gov |

Variations on the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) is a cornerstone of the pharmacological activity of many compounds derived from the this compound scaffold. It often acts as a key zinc-binding group in metalloenzymes like carbonic anhydrase (CA). nih.govcomputer.org Modifications to this moiety have been extensively studied to modulate inhibitory potency and isoform selectivity.

The primary sulfonamide is a critical feature for the diuretic activity of many loop diuretics. nih.gov Any changes, such as acetylation or the introduction of a second sulfamoyl group, generally lead to a decrease in activity. nih.gov However, replacing the sulfamoyl group with a methylsulfonyl group in bumetanide derivatives resulted in higher potency for inhibiting the human Na-K-Cl cotransporter (hNKCC2A). researchgate.net

In the context of carbonic anhydrase inhibitors, the sulfonamide moiety is crucial for binding to the zinc ion in the active site. nih.govbenthamdirect.com The development of 3-sulfamoylbenzamides as ROMK inhibitors has shown that this scaffold is amenable to rapid SAR development, allowing for optimization of potency and metabolic stability. nih.gov Similarly, benzamides with 4-sulfamoyl moieties have been shown to be effective inhibitors of several human carbonic anhydrase isoforms. mdpi.com The inhibitory activity can be modulated by introducing various substituents on the sulfamoyl nitrogen. For example, derivatives with amino acid moieties can lead to water-soluble CAIs. mdpi.com

The table below illustrates the impact of variations on the sulfamoyl moiety:

| Modification | Resulting Moiety | Impact on Biological Activity | Target Enzyme/Receptor |

| Acetylation | -SO₂NHCOCH₃ | Decreased diuretic activity | Diuretic activity nih.gov |

| Replacement | -SO₂CH₃ | Increased inhibitory potency | hNKCC2A researchgate.net |

| Substitution on Nitrogen | N-aryl, N-alkyl | Modulated inhibitory potency | Carbonic Anhydrase mdpi.com |

| Substitution on Nitrogen | Amino acid conjugation | Increased water solubility | Carbonic Anhydrase mdpi.com |

| Inversion | Inverted sulfonamide | Investigated for anti-HBV activity | HBV Capsid Assembly nih.gov |

Impact of Halogen Atoms on Receptor Binding and Selectivity

The chlorine atom at the 2-position of the benzamide ring plays a significant role in the molecule's interaction with its biological targets. The presence and position of halogen atoms can influence the compound's electronic properties, conformation, and ability to form specific interactions within a receptor's binding pocket, thereby affecting both affinity and selectivity.

In a series of sulfamoyl benzamide derivatives designed as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), the presence of a chlorine atom was found to be crucial for activity and selectivity. nih.gov For instance, the introduction of a chlorine atom at the 2-position of the benzene ring shifted the selectivity of one compound towards h-NTPDase8. nih.gov Furthermore, a compound bearing both a chlorine and a bromine atom was the most potent inhibitor of h-NTPDase1. nih.gov

Similarly, in the design of selective inhibitors for carbonic anhydrase IX (CA IX), the introduction of a halogen in the ortho-position relative to the sulfonamide was found to constrain the benzenesulfonamide (B165840) ring in a stable position within the CA active site. nih.gov This conformational restriction, combined with other substituents, provided a basis for achieving increased affinity and selectivity. nih.gov

The impact of halogen atoms is further highlighted in studies of N-(alkyl/aryl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives, where the chloro group is a key structural feature contributing to their antidiabetic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding the structural requirements for activity and in designing new, more potent molecules.

Development and Validation of Predictive QSAR Models

The development of predictive QSAR models for derivatives of this compound and related sulfonamides has been a significant area of research, particularly for their activity as carbonic anhydrase inhibitors. acs.orgijcce.ac.ir These models utilize various molecular descriptors that encode the topological, geometric, and electronic features of the molecules. acs.org

Several statistical methods are employed to build QSAR models, including multiple linear regression (MLR) and computational neural networks (CNN). acs.orgresearchgate.net For a set of 142 carbonic anhydrase inhibitors, CNN models demonstrated superior predictive ability compared to MLR models. acs.org The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques, such as cross-validation and the use of a prediction set. researchgate.netnih.govnih.gov

For instance, a QSAR study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl) sulfamoyl] benzamide derivatives as α-glucosidase inhibitors employed a genetic function algorithm to generate models. The best model was selected based on statistical parameters like R², adjusted R², and cross-validated R² (Q²), as well as the external validation parameter R²ext. ajchem-a.comajchem-a.comresearchgate.net

The following table presents key statistical parameters often used in QSAR model validation:

| Parameter | Description | Desired Value |

| r² (Coefficient of determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| q² or R²cv (Cross-validated R²) | A measure of the predictive ability of the model, determined by leave-one-out or leave-many-out cross-validation. | Close to 1 |

| R²ext (External validation R²) | A measure of the model's ability to predict the activity of an external set of compounds not used in model development. | Close to 1 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value |

Ligand-Based Design for Optimized Inhibitory Activities

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop new, improved compounds. This approach is particularly useful when the three-dimensional structure of the target is unknown. QSAR models are a cornerstone of ligand-based design, providing insights into the structural features that are crucial for activity.

Based on the predictions of a validated QSAR model, new structural analogs can be designed with potentially higher activity. ajchem-a.comajchem-a.comresearchgate.net For example, a ligand-based approach was used to design four new compounds from N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl) sulfamoyl] benzamide derivatives that were predicted to have higher inhibitory activity against human intestinal maltase-glucoamylase. ajchem-a.comajchem-a.comresearchgate.net

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. These models can be used to screen virtual libraries of compounds to identify new potential inhibitors. For carbonic anhydrase inhibitors, pharmacophore models have been developed based on known inhibitors to identify novel lead compounds. computer.org

The process of ligand-based design often involves an iterative cycle of designing new compounds, predicting their activity using QSAR or pharmacophore models, synthesizing the most promising candidates, and then testing their biological activity. This cycle helps in refining the models and progressively optimizing the inhibitory activities of the designed compounds.

Pharmacophore Analysis and Key Structural Features for Target Engagement

The therapeutic potential of this compound and its derivatives is intrinsically linked to their specific molecular interactions with biological targets. Pharmacophore modeling and structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for potent and selective target engagement, primarily with enzymes like carbonic anhydrases (CAs), as well as α-glucosidase and α-amylase.

The foundational pharmacophoric element for many derivatives within this class, particularly for carbonic anhydrase inhibition, is the sulfonamide moiety (–SO₂NH₂). nih.govnih.gov This group is a well-established zinc-binding group (ZBG). nih.gov In its deprotonated, anionic form (SO₂NH⁻), the sulfonamide group coordinates directly to the Zn(II) ion located deep within the active site of carbonic anhydrase. tandfonline.comtandfonline.com This interaction is crucial as it blocks the binding of the enzyme's natural substrates, CO₂ and H₂O, thereby inhibiting its catalytic activity. tandfonline.comtandfonline.com This primary binding is further stabilized by a network of hydrogen bonds, notably with the side-chain hydroxyl group of the highly conserved "gate-keeping" residue, Threonine-199 (Thr199). nih.govtandfonline.com

Beyond the essential sulfonamide anchor, SAR studies have revealed that the rest of the molecule, often termed the "tail," plays a critical role in determining the potency and, crucially, the isoform selectivity of the inhibitor. nih.gov Researchers utilize a "tail approach," which involves attaching various chemical moieties to the core aromatic ring to create specific interactions with amino acid residues at the entrance and middle-to-outer regions of the active site cavity. nih.gov Since these residues vary significantly among the different CA isoforms, this strategy allows for the design of inhibitors that can selectively target one isoform over others. nih.gov

For instance, studies on a series of benzamide-4-sulfonamides demonstrated that while all tested compounds were highly effective inhibitors of the cytosolic isoform hCA II, their potency against other isoforms like hCA I, VII, and IX varied based on the substitutions on the benzamide nitrogen. nih.gov This highlights that modifications to the molecule's tail can fine-tune its inhibitory profile across different enzyme isoforms.

The substitution pattern on the benzamide ring itself is also a key determinant of activity. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives designed as antidiabetic agents, the presence of both an electron-donating group (like -CH₃) and an electron-withdrawing group (like -NO₂) on the N-phenyl ring was found to significantly enhance the inhibitory activity against both α-glucosidase and α-amylase. nih.govresearchgate.netresearchgate.net Docking simulations confirmed that these derivatives engage in hydrogen bonding, electrostatic, and hydrophobic interactions within the active sites of these enzymes. researchgate.netresearchgate.net

Similarly, research on inhibitors for human nucleoside triphosphate diphosphohydrolases (NTPDases) showed that the presence and position of a chlorine atom on the core benzene ring influenced selectivity. The compound 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a potent and selective inhibitor of h-NTPDase8. rsc.org

The data below summarizes the inhibitory activity of various sulfamoylbenzamide derivatives against different carbonic anhydrase isoforms, illustrating the structure-activity relationships.

Table 1: Inhibitory Activity (Kᵢ) of Benzamide-4-sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | Substituent on Benzamide | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 3a | 4-hydroxy-phenylamino | 334 | 7.0 | 0.9 | 10.5 |

| 3b | 4-carboxy-phenylamino | 21.6 | 2.1 | 1.1 | 4.1 |

| 3c | 4-carboxy-methyl-phenylamino | 11.4 | 1.9 | 0.5 | 3.5 |

| 3d | 3-carboxy-phenylamino | 16.7 | 2.5 | 0.8 | 5.3 |

| 3e | 2-carboxy-phenylamino | 5.3 | 2.8 | 1.5 | 6.1 |

| AAZ | (Standard) | 250 | 12 | 2.5 | 25 |

Data sourced from a study on benzamide-4-sulfonamides as effective human carbonic anhydrase inhibitors. nih.gov

Table 2: Inhibitory Activity (IC₅₀) of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide Derivatives Against Digestive Enzymes

| Compound | R Group on Benzamide Nitrogen | α-glucosidase (IC₅₀, µM) | α-amylase (IC₅₀, µM) |

| 5b | 2-Nitrophenyl | 39.87 ± 0.92 | 5.30 ± 1.23 |

| 5m | 2-Methyl-4-nitrophenyl | 11.20 ± 0.65 | 1.52 ± 0.84 |

| 5o | 2-Methyl-5-nitrophenyl | 10.75 ± 0.52 | 0.90 ± 0.31 |

| 5p | 4-Methyl-3-nitrophenyl | 25.41 ± 0.88 | 2.10 ± 0.52 |

| Acarbose | (Standard) | 41.25 ± 1.05 | 5.60 ± 0.30 |

Data sourced from a study on the antidiabetic potential of sulfamoyl-nitrobenzamide derivatives. researchgate.net

Molecular Mechanisms of Action and Modulation of Biological Targets

Enzyme Inhibitory Activities and Functional Modulation

The compound 2-Chloro-4-sulfamoylbenzamide and its derivatives are recognized for their interaction with a variety of enzymes, demonstrating a broad spectrum of inhibitory and modulatory activities. These interactions are central to their pharmacological potential and are predicated on the specific molecular architecture of the sulfamoylbenzamide scaffold.

Sulfonamides incorporating benzamide (B126) moieties are notable inhibitors of the zinc metalloenzyme carbonic anhydrase (CA). nih.gov Derivatives of this compound have been investigated for their inhibitory effects against several human (h) CA isoforms. Research shows potent inhibition of isoforms hCA II, VII, and IX, with inhibition constants (KIs) often in the low nanomolar or even subnanomolar ranges. nih.gov The cytosolic isoform hCA I is generally less sensitive to inhibition by these compounds. nih.gov Specifically, tumor-associated isoforms like CA IX and CA XII have been identified as key targets for inhibition. mdpi.com

The inhibition profile of benzamide-4-sulfonamides against various human CA isoforms highlights their potential as effective inhibitors. The dominant cytosolic isoform, hCA II, is strongly inhibited, with KIs for various derivatives ranging from 1.9 to 7.0 nM. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzamide-4-Sulfonamide Derivatives

| Isoform | Inhibition Constant (KI) Range | Reference |

|---|---|---|

| hCA I | 5.3–334 nM | nih.gov |

| hCA II | 1.9–7.0 nM | nih.gov |

| hCA VII | Low Nanomolar | nih.gov |

Note: Data represents a range of KI values for a series of benzamide-4-sulfonamide derivatives as reported in the cited source.

The high similarity among the active sites of the 12 catalytically active human CA isoforms makes the design of selective inhibitors a significant challenge. nih.govunifi.it Selectivity is often achieved by exploiting subtle structural differences in the active site cavity beyond the catalytic zinc ion. The affinity and selectivity of inhibitors like 2-chloro-benzenesulfonamide derivatives are influenced by the interactions between the inhibitor's "tail" moieties and the amino acid residues lining the outer regions of the enzyme's active site. nih.govresearchgate.net The introduction of one or two "tail" groups to a benzenesulfonamide (B165840) ring that is largely fixed within the CA active site can significantly influence binding affinity. nih.gov Specifically, the addition of a second tail has been shown to provide high affinity and selectivity for isoforms CA IX and CA XIV in many cases. nih.gov The development of isozyme-specific CA inhibitors is crucial for creating novel drugs that lack the undesired side effects associated with non-selective inhibition. unifi.it

Rational drug design is a key strategy for developing potent and isoform-selective CA inhibitors. coventry.ac.uk Two primary strategies employed are the "ring approach" and the "tail approach". researchgate.net The ring approach involves modifying the aromatic or heteroaromatic scaffold that carries the sulfonamide group. researchgate.net

The "tail approach" focuses on appending one or more "tails" to the primary scaffold. researchgate.net This strategy aims to enhance interactions with regions of the active site outside the immediate vicinity of the zinc ion, thereby improving both potency and isoform selectivity. researchgate.net A more advanced strategy, the "Ring with Two Tails" approach, combines these principles. It utilizes a largely fixed benzenesulfonamide ring within the active site and attaches two tail groups. nih.gov This dual-tail design has proven effective in achieving high affinity and selectivity, particularly for CA IX and CA XIV. nih.gov X-ray crystallography plays a crucial role in this process, providing detailed structural information on enzyme-inhibitor interactions that guides the rational design of more specific compounds. nih.govrsc.org

Derivatives of this compound have been identified as modulators of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.gov These enzymes are critical in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov A series of synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated a range of inhibitory activity against both enzymes. nih.gov One derivative, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide), was found to be a particularly potent inhibitor, showing approximately four times the inhibitory potential against α-glucosidase and six times the activity against α-amylase when compared to the standard drug, acarbose. nih.gov

Table 2: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of a this compound Derivative

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 5o Derivative | α-Glucosidase | ~9.87 |

| Acarbose (Standard) | α-Glucosidase | 39.48 ± 0.80 |

| Compound 5o Derivative | α-Amylase | Not specified, but ~6x more active than Acarbose |

Sulfamoyl-benzamide derivatives have been synthesized and screened for their inhibitory activity against human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes that regulate purinergic signaling. nih.govrsc.org Four isoforms, h-NTPDase1, -2, -3, and -8, are implicated in various physiological and pathological processes. nih.govrsc.org

Different derivatives of the core structure show selective and potent inhibition against specific isoforms. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (compound 2d) was identified as the most potent and selective inhibitor of h-NTPDase8, with an IC50 value of 0.28 ± 0.07 μM. nih.gov Other derivatives demonstrated potent inhibition against h-NTPDase1, -2, and -3, with IC50 values in the sub-micromolar to low micromolar range. nih.govrsc.org

Table 3: Inhibitory Activity of Selected Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms

| Compound | Target Isoform | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 | nih.gov |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | Sub-micromolar | nih.govrsc.org |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 | nih.govrsc.org |

Beyond inhibition, derivatives of sulfamoyl benzamide have been investigated as activators of glucokinase (GK). nih.govresearchgate.net Glucokinase is a key enzyme in glucose homeostasis, acting as a "glucose sensor" in the liver and pancreas. researchgate.net Its activation is considered an attractive therapeutic target for type 2 diabetes. researchgate.netscispace.com Several series of sulfamoyl benzamide derivatives have been reported to possess glucokinase activation potential. nih.govresearchgate.net In silico docking studies have been used to understand the binding interactions of these compounds within the allosteric site of the GK enzyme, guiding the synthesis of molecules with potential glucose-lowering effects. scispace.comresearchgate.net

Carbonic Anhydrase (CA) Isoform Inhibition Profile (e.g., hCA I, II, VII, IX, XII, XIV)

Molecular Interactions at Target Binding Sites

The inhibitory activity of this compound and related sulfonamides is primarily directed towards the metalloenzyme carbonic anhydrase (CA). The binding of these inhibitors to the enzyme's active site is a highly specific process governed by a network of molecular interactions. The deprotonated sulfonamide group is a key player in this interaction, establishing a coordinate bond with the catalytic Zn(II) ion and displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. The orientation and stability of the inhibitor within the active site are further reinforced by a series of non-covalent interactions with surrounding amino acid residues.

The active site of human carbonic anhydrase II (hCA II), a primary target, is shaped like a cone, with the catalytic zinc ion situated at its base. The binding of sulfonamide inhibitors, including derivatives of this compound, involves interactions with several key amino acid residues that line this active site cavity.

Crucial interactions are observed with residues that form the hydrophilic and hydrophobic halves of the active site. The sulfonamide moiety itself is positioned to interact with hydrophilic residues. For instance, the Thr199 residue is a key player, forming a hydrogen bond with the sulfonamide group. Other important residues in the vicinity that contribute to the binding and orientation of the inhibitor include His94, His96, His119, Val121, Leu198, and Thr200. The aromatic ring of the inhibitor often engages in van der Waals or hydrophobic interactions with residues such as Val121, Phe131, Val143, and Leu198, which constitute the hydrophobic portion of the binding pocket.

Table 1: Key Amino Acid Residues in Carbonic Anhydrase Interacting with Sulfonamide Inhibitors

| Interacting Residue | Type of Interaction | Role in Binding |

|---|---|---|

| His94, His96, His119 | Zinc Coordination | These three histidine residues act as ligands for the catalytic Zn(II) ion. |

| Thr199 | Hydrogen Bonding | Forms a critical hydrogen bond with the inhibitor's sulfonamide group, anchoring it in place. |

| Glu106 | Hydrogen Bonding | Acts as a proton shuttle and can form hydrogen bonds with the inhibitor. |

| Val121, Phe131, Val143, Leu198 | Hydrophobic Interactions | Form a hydrophobic pocket that interacts with the aromatic ring of the inhibitor. |

| Thr200 | van der Waals Contacts | Contributes to the overall shape complementarity and stability of the enzyme-inhibitor complex. |

Hydrogen bonds are fundamental to the high-affinity binding of sulfonamide inhibitors within the carbonic anhydrase active site. The primary and most significant hydrogen bonding interaction occurs between the inhibitor's sulfonamide group (-SO₂NH₂) and the side chain of the Thr199 residue.

Specifically, one of the oxygen atoms of the sulfonamide group typically acts as a hydrogen bond acceptor from the hydroxyl group of Thr199. Simultaneously, the nitrogen atom of the sulfonamide can donate a hydrogen bond to the main chain carbonyl oxygen of Thr199. This creates a highly stable, bidentate hydrogen-bonding pattern that firmly anchors the sulfonamide moiety in its inhibitory position, coordinated to the zinc ion. Further hydrogen bonds can also be established with other residues, such as Glu106, and ordered water molecules within the active site, creating an extended network that stabilizes the entire enzyme-inhibitor complex.

Beyond the critical hydrogen bonds and metal coordination, the binding affinity of this compound derivatives is significantly influenced by hydrophobic and electrostatic interactions. The active site of carbonic anhydrase is amphiphilic, featuring distinct hydrophobic and hydrophilic regions. nih.gov

The substituted benzamide portion of the molecule interacts with the hydrophobic wall of the active site. scite.ai This region is lined with nonpolar amino acid residues like Val121, Phe131, Val143, and Leu198. rsc.org These interactions are crucial for determining the inhibitor's potency and isoform selectivity. Modifications to the aromatic ring of the inhibitor can modulate these hydrophobic contacts, leading to changes in binding affinity.

The quintessential interaction for the inhibitory mechanism of this compound is its coordination with the zinc ion at the heart of the carbonic anhydrase active site. Carbonic anhydrases are metalloenzymes that rely on a Zn(II) ion for their catalytic function. nih.gov In the native enzyme, this zinc ion is tetrahedrally coordinated by three histidine residues (His94, His96, and His119) and a water molecule (or a hydroxide ion, depending on the pH). nih.gov

Sulfonamide inhibitors function by displacing this catalytic water/hydroxide ion. nih.gov The nitrogen atom of the deprotonated sulfonamide group (-SO₂NH⁻) acts as the fourth ligand, binding directly to the Zn(II) ion. mdpi.com This coordination results in a stable, tetrahedral geometry around the zinc ion, effectively blocking the binding site for the substrate, carbon dioxide, and halting the enzyme's catalytic cycle. nih.gov The strength of this zinc-sulfonamide bond is a primary determinant of the inhibitor's potency.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is extensively used to understand the interactions between ligands, such as derivatives of 2-Chloro-4-sulfamoylbenzamide, and their protein targets.

Molecular docking simulations have been instrumental in predicting the binding conformations and orientations of this compound derivatives within the active sites of their target proteins. These simulations reveal that the binding is often stabilized by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the amino acid residues of the active site. nih.govresearchgate.net

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies elucidated specific interactions. For instance, the most active compound, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, was found to form hydrogen bonds via the oxygen of the 2-chloro-4-nitro group with the amino acid residue Glu:276. nih.gov Furthermore, charge-charge interactions were observed between the nitrogen of the 2-methyl-5-nitrophenyl substituent and Asp:349, as well as between the nitrogen of the 2-chloro-4-nitro group and Glu:276. nih.gov

The substituted phenyl rings of these derivatives were also found to engage in various non-covalent interactions, including pi-pi stacked, pi-pi T-shaped, and pi-alkyl interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His) in the active site. nih.gov These interactions play a crucial role in the precise positioning and stabilization of the ligand within the binding pocket.

Table 1: Predicted Interactions of a this compound Derivative with Target Protein Residues

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Oxygen of 2-Cl-4-NO2 | Glu:276 | 3.35 |

| Hydrogen Bond | Protonated Nitrogen of NO2 | Phe:298 | 2.49 |

| Charge-Charge Interaction | Nitrogen of 2-CH3-5-NO2 | Asp:349 | 3.78 |

| Pi-Anion Interaction | 2-Cl-4-NO2 Substituted Phenyl Ring | Glu:276 | 3.37 |

| Pi-Pi T-shaped | 2-CH3-5-NO2 Substituted Phenyl Ring | Phe:157 | 5.51 |

| Pi-Pi Stacked | Para Chloro Substituted Phenyl Ring | Phe:298 | - |

| Pi-Alkyl Interaction | Chlorine of 2-Cl-4-NO2 Substituted Phenyl Ring | His:279 | 4.14 |

Scoring functions are mathematical methods used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower (more negative) scores generally indicating stronger binding.

For the series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies reported binding energies ranging from -9.7 to -8.0 kcal/mol. researchgate.net The most active compound exhibited a strong binding affinity, which correlated with its potent inhibitory activity observed in vitro. This demonstrates the utility of scoring functions in ranking potential drug candidates and prioritizing them for further experimental testing.

Table 2: Binding Affinity Scores for a Series of this compound Derivatives

| Compound | Binding Score (kcal/mol) against α-glucosidase | Binding Score (kcal/mol) against α-amylase |

|---|---|---|

| 5a | -9.4 | -8.9 |

| 5b | -9.7 | -9.0 |

| 5c | -9.3 | -9.8 |

| 5d | -9.2 | -9.1 |

| 5e | -9.3 | -8.7 |

| 5f | -9.4 | -9.7 |

| 5g | -9.6 | -9.8 |

| 5h | -9.6 | -9.7 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the complex and reveal conformational changes that may occur upon ligand binding.

The binding of a ligand to a protein can often induce conformational changes in the protein, a phenomenon known as induced fit. This process can be crucial for achieving optimal binding and catalytic activity. While specific studies detailing the induced-fit mechanisms for this compound were not prominently found in the reviewed literature, this is a general mechanism observed for many ligand-protein interactions. Such conformational changes can range from small side-chain rearrangements to large-scale domain movements, all of which can be investigated using MD simulations. These simulations can map the transition of the protein from its unbound (apo) state to the ligand-bound (holo) state, providing insights into the energetic landscape and the specific structural changes that facilitate binding.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a high level of theoretical accuracy for studying the electronic structure and properties of molecules. These methods can be used to optimize the geometry of a ligand, calculate its electronic properties, and provide insights into its reactivity.

In the context of this compound derivatives, DFT has been used to obtain the optimized structure of the small molecule before performing molecular docking studies. researchgate.net This ensures that the ligand conformation used in the docking simulation is energetically favorable. Furthermore, quantum mechanics has been utilized for torsion scans of related sulfonamides to assess the energy of the bound conformation. cp-809101hydrochloride.com Such calculations can help to understand the conformational preferences of the molecule and the energetic penalties associated with adopting a specific binding pose. These computational approaches provide a deeper understanding of the intrinsic properties of the ligand, which can influence its interaction with the target protein.

Geometry Optimization and Electronic Structure Analysis (e.g., DFT methods)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and related compounds, DFT calculations are employed to determine the most stable three-dimensional conformation (geometry optimization) and to analyze its electronic properties.

Methodologies such as the B3LYP/6-311G(d,p) level of theory are utilized to perform geometry optimization, starting from an initial structure, which can be derived from experimental data like X-ray crystallography. scienceopen.com These calculations provide optimized geometric parameters, including bond lengths and bond angles, which can be compared with experimental values to validate the computational model. scienceopen.com

The electronic properties are further explored by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. scienceopen.comanalis.com.my A smaller gap generally indicates higher reactivity. For related structures, DFT studies have shown that the HOMO and LUMO are often localized across the planar regions of the molecule. scienceopen.com The energies of these orbitals are calculated to provide insights into the molecule's electron-donating and accepting capabilities. scienceopen.com

Table 1: Representative Theoretical Electronic Structure Data for a Benzamide (B126) Derivative

| Parameter | Value (a.u.) | Description |

|---|---|---|

| EHOMO | -0.24019 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.10958 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 0.13061 | Energy gap, indicating molecular stability and reactivity |

Note: Data is representative of DFT calculations performed on structurally similar compounds as detailed in the cited literature. scienceopen.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Methodology-Focused)

In silico ADME studies are crucial in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound. researchgate.net These computational methods assess how a drug candidate is likely to be absorbed, distributed, metabolized, and excreted by the body, thereby helping to identify potential liabilities before extensive experimental testing. researchgate.net

For derivatives of this compound, various online servers and computational toolkits are employed to calculate these pharmacokinetic parameters. nih.govresearchgate.net A common methodology involves using platforms like the Pre-ADMET server, which predicts properties based on the molecule's 2D structure. nih.govresearchgate.net These tools calculate a range of ADME-related parameters, including:

Absorption: Human Intestinal Absorption (HIA) percentage and permeability through Caco-2 and MDCK cell lines are predicted to estimate oral bioavailability. nih.gov

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body. nih.gov

Metabolism: While direct metabolic pathway prediction is complex, some tools can identify potential sites of metabolism or predict interactions with metabolic enzymes like P-glycoprotein (Pgp). nih.gov

Excretion: Parameters related to solubility and clearance can provide indirect information about the likely routes of excretion.

These predictive models are built on large datasets of experimentally determined properties and use various algorithms to correlate chemical structures with pharmacokinetic behavior. researchgate.net

Computational Assessment of Drug-Likeness and Physiochemical Parameters

The "drug-likeness" of a molecule is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be considered a potential drug. Computational tools play a vital role in assessing these properties early in the discovery process. semanticscholar.org

Online toolkits such as Molinspiration and OSIRIS Property Explorer are frequently used to compute key physicochemical parameters from the 2D chemical structure of compounds like this compound derivatives. nih.govresearchgate.net These parameters are then often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. researchgate.netrsc.org

Lipinski's Rule of Five suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Veber's Rule relates to oral bioavailability and suggests that compounds with 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of 140 Ų or less are more likely to be orally active.

In silico studies on derivatives of this compound have shown that these compounds generally exhibit good absorption and solubility profiles, often fulfilling the criteria of Lipinski's and Veber's rules. researchgate.netrsc.org

Table 2: Predicted Physicochemical and Drug-Likeness Parameters for Sulfamoylbenzamide Derivatives

| Parameter | Typical Predicted Range/Value | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | 93.10% to 95.93% | Indicates moderate to good absorption capacity researchgate.net |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predictor of drug transport properties |

| Number of Rotatable Bonds | ≤ 10 | Relates to molecular flexibility and oral bioavailability |

| Lipinski's Rule of Five Violations | 0 | Indicates good drug-likeness researchgate.net |

Note: Data is representative of in silico predictions performed on structurally similar compounds as detailed in the cited literature. researchgate.net

Preclinical Research in Biological Systems in Vitro and Non Human in Vivo Models for Mechanistic Insight

In Vitro Enzyme Inhibition Assays

The in vitro inhibitory effects of 2-chloro-4-sulfamoylbenzamide and its derivatives have been characterized against several enzyme families. These studies are crucial for understanding the compound's mechanism of action at a molecular level.

The inhibitory potency of this compound and its analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against specific enzymes.

Extensive research has been conducted on the inhibition of carbonic anhydrases (CAs) by benzamide-4-sulfonamides, a class of compounds to which this compound belongs. Various human (h) CA isoforms are effectively inhibited by these compounds. For instance, a series of benzamides incorporating 4-sulfamoyl moieties demonstrated potent inhibition of several hCA isoforms. Specifically, hCA II, VII, and IX were inhibited in the low nanomolar or even subnanomolar ranges, while hCA I showed slightly less sensitivity with Ki values ranging from 5.3 to 334 nM. nih.gov All tested sulfonamides in one study proved to be excellent inhibitors of hCA II, with Ki values in the tight range of 1.9 to 7.0 nM. nih.gov The tumor-associated isoform hCA IX was also effectively inhibited, with Ki values between 8.0 and 26.0 nM. nih.gov

Derivatives of this compound have also been evaluated against other enzyme targets. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were tested for their inhibitory activity against α-glucosidase and α-amylase. These compounds displayed a wide range of inhibitory potential, with IC50 values for α-glucosidase ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM. nih.gov The same series of compounds also showed inhibitory activity against α-amylase, with IC50 values in the range of 0.90 ± 0.31 μM to 55.14 ± 0.71 μM. nih.gov

Another class of derivatives, sulfamoylbenzamides, were synthesized and screened for their inhibitory potential against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). One of the most potent inhibitors of h-NTPDase1 was found to be N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide with an IC50 value of 2.88 ± 0.13 μM. rsc.org A particularly potent inhibitor for h-NTPDase8 was identified as 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, with an IC50 of 0.28 ± 0.07 μM. rsc.org

Interactive Data Table: Inhibitory Concentrations of this compound Derivatives against Various Enzymes

| Compound Class | Enzyme Target | Inhibitory Concentration |

| Benzamide-4-sulfonamides | hCA I | Ki: 5.3 - 334 nM |

| Benzamide-4-sulfonamides | hCA II | Ki: 1.9 - 7.0 nM |

| Benzamide-4-sulfonamides | hCA IX | Ki: 8.0 - 26.0 nM |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase | IC50: 10.75 - 130.90 μM |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-amylase | IC50: 0.90 - 55.14 μM |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | IC50: 2.88 ± 0.13 μM |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | IC50: 0.28 ± 0.07 μM |

Understanding the kinetic mechanism of enzyme inhibition is fundamental to elucidating how a compound exerts its effect. For a related compound, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), which inhibits biotin (B1667282) carboxylase (BC), the kinetic mechanism has been investigated. These studies revealed that SABA1 exhibits competitive inhibition with respect to ATP. semanticscholar.org This competitive pattern suggests that the inhibitor binds to the same site as ATP or that the binding of the inhibitor and ATP are mutually exclusive. semanticscholar.org Specifically, at saturating concentrations of ATP, the binding of SABA1 to the enzyme is diminished, indicating that SABA1 cannot bind when ATP is already bound to the enzyme's active site. semanticscholar.org

Multiple inhibition assays with SABA1 and aminooxazole, a known ATP-site binder, showed an intersecting pattern, which indicates that both inhibitors can bind to the enzyme simultaneously. semanticscholar.org This suggests that the binding sites for SABA1 and aminooxazole are topologically distinct. semanticscholar.org

Cellular Assays for Target Engagement and Pathway Modulation

To move from molecular interactions to cellular effects, researchers employ a variety of cell-based assays. These experiments are designed to confirm that the compound can engage its target within a cellular environment and modulate downstream signaling pathways.

The cytotoxic and pathway-modulating effects of this compound derivatives have been assessed in various mammalian cancer cell lines. For instance, N-substituted sulfamoylbenzamide derivatives have been identified as inhibitors of the STAT3 signaling pathway. One of the most active compounds in a series demonstrated IC50 values ranging from 0.61 to 1.11 μM in MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and SW480 (colon cancer) tumor cell lines that overexpress STAT3.

Further investigations into the antiproliferative activity of sulfonyl-α-L-amino acid derivatives have been conducted on human cell lines including MCF7 (breast adenocarcinoma), HEPG2 (hepatocellular carcinoma), HCT116 (colon carcinoma), and PaCa2 (pancreatic carcinoma). ekb.eg For example, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine, -L-glutamine, and -L-tryptophan were among the most active against HEPG2, MCF7, and PaCa2 cell lines, with IC50 values of 51.9, 54.2, and 59.7 µg/ml, respectively. ekb.eg In contrast, other derivatives showed high selectivity towards specific cancer cell lines, such as 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine for MCF7 and PaCa2 cells, and 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine and -L-lysine for the HEPG2 cell line. ekb.eg

Interactive Data Table: IC50 Values of this compound Derivatives in Mammalian Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | IC50 |

| MDA-MB-231 | Breast Cancer | N-substituted Sulfamoylbenzamide | 0.61 - 1.11 μM |

| HCT-116 | Colon Cancer | N-substituted Sulfamoylbenzamide | 0.61 - 1.11 μM |

| SW480 | Colon Cancer | N-substituted Sulfamoylbenzamide | 0.61 - 1.11 μM |

| HEPG2 | Hepatocellular Carcinoma | 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine | 51.9 µg/ml |

| MCF7 | Breast Adenocarcinoma | 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine | 54.2 µg/ml |

| PaCa2 | Pancreatic Carcinoma | 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan | 59.7 µg/ml |

The antimicrobial potential of this compound and its derivatives has been explored in various microbial culture systems. A related compound, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been shown to possess antibacterial properties against Pseudomonas aeruginosa and Escherichia coli. semanticscholar.org The mechanism of this antibacterial action is the inhibition of biotin carboxylase (BC), an essential enzyme in fatty acid synthesis. semanticscholar.org

In a study evaluating a series of sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold, several derivatives demonstrated activity against Gram-positive and Gram-negative bacteria, as well as various Mycobacterium species. nih.gov The most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, with a minimum inhibitory concentration (MIC) of 15.62-31.25 μmol/L. nih.gov Furthermore, 4-amino-N-(thiazol-2-yl)benzenesulfonamide and its 4-(5-chloro-2-hydroxybenzylideneamino) derivative showed notable activity against M. kansasii at concentrations of 1-4 μmol/L. nih.gov However, the antifungal potency of these derivatives was found to be limited. nih.gov

Another study focused on 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives, where compounds containing phenylalanine and tyrosine residues were active against several microorganisms. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of novel organic compounds. For derivatives of "2-Chloro-4-sulfamoylbenzamide," both ¹H and ¹³C NMR provide critical data on the molecular framework.

In ¹H NMR spectra of various sulfamoylbenzamide derivatives, the protons of the amide (-CONH-) and sulfonamide (-SO₂NH-) groups are particularly diagnostic. The amide proton typically appears as a singlet in the downfield region, around δ 10.0-10.8 ppm, confirming the formation of the amide bond. nih.govnih.gov The sulfonamide proton also presents as a singlet, generally found more upfield, with chemical shifts reported between δ 2.5 and δ 4.1 ppm. nih.govnih.gov

Aromatic protons show signals in the range of δ 6.5–8.6 ppm, with their specific chemical shifts and coupling constants being dependent on the substitution pattern of the aromatic rings. nih.gov For instance, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the two aromatic protons of the 2-chloro-4-nitro benzoic acid moiety were observed at approximately δ 8.50 ppm and δ 7.50 ppm. nih.gov Careful analysis of coupling constants is crucial for establishing the structure of regioisomers that may form during synthesis. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Signals for various carbons in sulfamoylbenzamide derivatives have been observed over a broad range, from approximately δ 17 to δ 169 ppm. nih.gov Specific data for compounds like 2,4-dichloro-N-(furan-2-ylmethyl)-5-sulfamoylbenzamide show carbon signals at δ 152.9, 138.3, 136.3, 131.3, 76.5, 49.6, 33.8, 32.2, and 24.4 ppm. desy.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Sulfamoylbenzamide Derivatives

| Proton/Carbon | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | -CONH- | 10.0 - 10.8 | nih.govnih.gov |

| ¹H | -SO₂NH- | 2.5 - 4.1 | nih.govnih.gov |

| ¹H | Aromatic C-H | 6.5 - 8.6 | nih.gov |

| ¹³C | Full Skeleton | 17 - 169 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in "this compound" and its analogues. The vibrational frequencies of specific bonds provide a molecular fingerprint.

The most characteristic absorption bands for this class of compounds include those from the amide and sulfonamide moieties. The N-H stretching vibration of the amide and sulfonamide groups typically appears in the region of 3294–3524 cm⁻¹. nih.gov The carbonyl (C=O) stretching of the benzamide (B126) group is strong and easily identifiable, occurring between 1614 cm⁻¹ and 1692 cm⁻¹. nih.gov

The sulfonamide group (-SO₂NH₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch usually found between 1302 cm⁻¹ and 1398 cm⁻¹, and a symmetric stretch observed in the 1127–1183 cm⁻¹ range. nih.gov The presence of an aromatic chloro-substituent (Ar-Cl) can be confirmed by a band in the lower frequency region, around 526-557 cm⁻¹. desy.de Aromatic C-H stretching is also consistently observed just above 3000 cm⁻¹. desy.de

Table 2: Key IR Absorption Frequencies for Functional Groups in Sulfamoylbenzamide Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide/Sulfonamide (-NH) | Stretching | 3294 - 3524 | nih.gov |

| Amide Carbonyl (C=O) | Stretching | 1614 - 1692 | nih.gov |

| Sulfonamide (SO₂) | Asymmetric Stretching | 1302 - 1398 | nih.gov |

| Sulfonamide (SO₂) | Symmetric Stretching | 1127 - 1183 | nih.gov |

| Aromatic C-H | Stretching | ~3087 | desy.de |

| Aryl-Chloride (Ar-Cl) | Stretching | 526 - 557 | desy.de |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of synthesized derivatives and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of elemental composition. For example, the molecular ion peak [M+H]⁺ for 2-Chloro-5-(morpholinosulfonyl)benzoic acid was calculated as 306.0197 and found to be 306.0201, confirming its molecular formula. nih.gov

Under electron impact (EI) ionization, benzamides and related structures undergo characteristic fragmentation. The molecular ion peak is typically observed, although its intensity can vary. frontiersin.org A common fragmentation pathway for aromatic chloro compounds is the loss of a chlorine atom ([M-Cl]⁺). mdpi.com For benzamides, fragmentation can involve the loss of the -NH₂ group, resulting in a stable benzoyl cation (C₆H₅CO⁺ at m/z 105), which can further fragment to a phenyl cation (C₆H₅⁺ at m/z 77). nih.gov The presence of chlorine leads to a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the [M+2]⁺ peak being approximately one-third the intensity of the M⁺ peak. rcsb.org

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Chloro-Sulfamoylbenzamide Derivatives

| Fragmentation Process | Resulting Ion | Significance | Reference |

|---|---|---|---|

| Molecular Ion Detection (ESI) | [M+H]⁺ or [M-H]⁻ | Confirms molecular weight and formula. | nih.gov |

| Loss of Chlorine Atom (EI) | [M-Cl]⁺ | Characteristic of chloro-aromatic compounds. | mdpi.com |

| Amide Cleavage (EI) | [M-NH₂]⁺ (Benzoyl cation) | Typical fragmentation for benzamides. | nih.gov |

| Isotopic Peak Observation | [M+2]⁺ | Confirms the presence of one chlorine atom. | rcsb.org |

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is the most powerful technique for providing a high-resolution, three-dimensional view of how a ligand, such as a "this compound" derivative, binds to its protein target. This method is crucial for structure-based drug design, as it reveals the precise interactions that govern binding affinity and selectivity.

While specific crystal structures of "this compound" complexed with a protein are not widely published, extensive crystallographic work on related sulfonamide inhibitors, particularly with carbonic anhydrases (CAs), provides a clear model for their binding mode. nih.govnih.gov These studies consistently show that the primary and most critical interaction is the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located deep within the enzyme's active site. nih.govnih.gov The nitrogen atom of the deprotonated sulfonamide group directly binds to the zinc ion, displacing a water molecule that is typically coordinated to the metal in the native enzyme. nih.govunifi.it

The rest of the inhibitor molecule orients itself within the active site cleft, which is lined with both hydrophilic and hydrophobic amino acid residues. The orientation is dictated by the specific substitution pattern on the benzamide portion of the molecule.

The high-resolution detail from X-ray crystallography illuminates the secondary interactions that fine-tune binding affinity and confer selectivity for different protein isoforms. Beyond the core zinc-binding interaction, affinity is governed by a network of hydrogen bonds and van der Waals contacts between the inhibitor and the protein.

For sulfonamide inhibitors of carbonic anhydrase, key interactions include:

Hydrogen Bonding: The sulfonamide's oxygen atoms often form hydrogen bonds with the backbone amide of residues like Thr199. unifi.it The amide nitrogen of the sulfonamide can also act as a hydrogen bond acceptor from nearby residues. nih.gov

Hydrophobic Interactions: Substituents on the phenyl ring of the inhibitor can engage in favorable hydrophobic interactions with nonpolar residues in the active site, such as Phe131, Leu198, and Pro202. nih.gov The specific shape and chemical nature of these substituents are critical for achieving high affinity and selectivity.

Interactions with Active Site Loops: The binding of the inhibitor can induce conformational changes in flexible loops within the active site, such as the loop containing residues Leu198, Thr199, and His200 in human carbonic anhydrase I. unifi.it These induced-fit adjustments can be crucial for stabilizing the ligand-protein complex.

By analyzing these detailed interactions, researchers can rationally design new derivatives of "this compound" with improved potency and selectivity for their intended biological target.

Medicinal Chemistry Implications and Future Research Directions for 2 Chloro 4 Sulfamoylbenzamide

Strategic Development of Novel Analogs with Enhanced Target Specificity

The development of novel analogs of 2-chloro-4-sulfamoylbenzamide is a key strategy to improve target specificity and potency. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. By systematically modifying different parts of the sulfamoylbenzamide scaffold, researchers can identify key structural features that influence biological activity.

One approach involves the modification of the benzamide (B126) portion of the molecule. For instance, in the development of inhibitors for certain enzymes, the introduction of various substituents on the phenyl ring of the benzamide moiety has been shown to significantly impact inhibitory potential. A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents revealed that the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the N-phenyl ring enhanced the inhibitory activity against α-glucosidase and α-amylase. thesciencein.orgnih.gov

Another strategy focuses on the sulfamoyl portion. The synthesis of a series of sulfamoylbenzamide derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases) demonstrated that substitutions on the sulfonamide nitrogen with groups like cyclopropyl (B3062369) and benzylamine (B48309) led to potent and selective inhibitors of different h-NTPDase isoforms. rsc.org This highlights the importance of the sulfonamide substituent in directing target selectivity.

Furthermore, SAR studies on sulfamoyl benzamidothiazoles have shown that modifications at various sites of the scaffold can yield more potent compounds that enhance NF-κB activation, acting as potential vaccine adjuvants. nih.gov These studies underscore the versatility of the sulfamoylbenzamide core and the potential to fine-tune its biological activity through targeted chemical modifications.